molecular formula C11H13N5O2 B2868239 5-[2-(Cbz-amino)ethyl]-1H-tetrazole CAS No. 33841-54-2

5-[2-(Cbz-amino)ethyl]-1H-tetrazole

Cat. No.: B2868239
CAS No.: 33841-54-2
M. Wt: 247.258
InChI Key: UJFKSVINPQBNQQ-UHFFFAOYSA-N
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Description

5-[2-(Cbz-amino)ethyl]-1H-tetrazole is a tetrazole derivative with the molecular formula C11H13N5O2 and a molecular weight of 247.258.

Preparation Methods

The synthesis of 5-[2-(Cbz-amino)ethyl]-1H-tetrazole typically involves the protection of amino groups using carbamate groups such as benzyl carbamate (Cbz). The preparation process includes the following steps :

    Protection of Amino Groups: Amino groups are selectively protected by reacting with O-alkyl S-(pyridin-2-yl)carbonothiolates at room temperature in air.

    Formation of Amides: The protected amines are then converted to amides using isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride.

    Deprotection: The Cbz-protected amines can be deprotected using catalytic hydrogenation (Pd-C, H2) under mild conditions.

Chemical Reactions Analysis

5-[2-(Cbz-amino)ethyl]-1H-tetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2) is a typical reduction method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) and lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions typically produce amines .

Scientific Research Applications

5-[2-(Cbz-amino)ethyl]-1H-tetrazole has a wide

Properties

IUPAC Name

benzyl N-[2-(2H-tetrazol-5-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c17-11(12-7-6-10-13-15-16-14-10)18-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,17)(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFKSVINPQBNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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